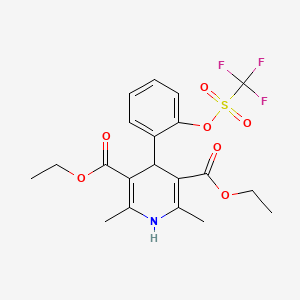

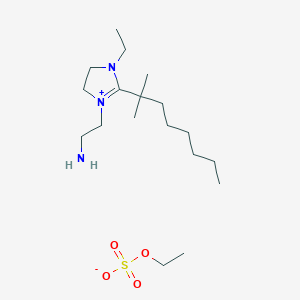

3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

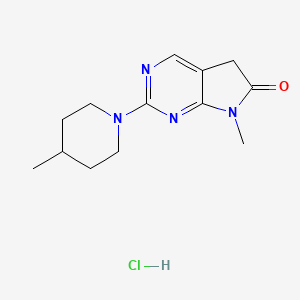

3-Ethyl-2-((3-Methyl-3H-benzothiazol-2-yliden)methyl)naphtho(2,1-d)thiazolium-p-Toluolsulfonat ist eine komplexe organische Verbindung, die zur Klasse der Benzothiazoliumverbindungen gehört. Diese Verbindungen sind bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.

Herstellungsmethoden

Die Synthese von 3-Ethyl-2-((3-Methyl-3H-benzothiazol-2-yliden)methyl)naphtho(2,1-d)thiazolium-p-Toluolsulfonat umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Kondensation von 3-Methyl-2(3H)-benzothiazolon mit einem geeigneten Naphthochinon-Derivat unter sauren Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Toluol und einen Katalysator wie p-Toluolsulfonsäure, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthesis of 3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate involves several steps. One common method includes the condensation of 3-methyl-2(3H)-benzothiazolone with an appropriate naphthoquinone derivative under acidic conditions. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile bestimmte funktionelle Gruppen innerhalb des Moleküls ersetzen. Gängige Reagenzien für diese Reaktionen sind Halogenide und Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-((3-Methyl-3H-benzothiazol-2-yliden)methyl)naphtho(2,1-d)thiazolium-p-Toluolsulfonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Medizin: Es wird derzeit erforscht, ob es als therapeutisches Mittel eingesetzt werden kann, insbesondere bei der Behandlung bestimmter Krankheiten aufgrund seiner einzigartigen chemischen Eigenschaften.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 3-Ethyl-2-((3-Methyl-3H-benzothiazol-2-yliden)methyl)naphtho(2,1-d)thiazolium-p-Toluolsulfonat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Proteine oder Enzyme zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung zellulärer Signalwege. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich 3-Ethyl-2-((3-Methyl-3H-benzothiazol-2-yliden)methyl)naphtho(2,1-d)thiazolium-p-Toluolsulfonat durch seine einzigartige Kombination aus Naphtho- und Benzothiazolium-Einheiten aus. Zu den ähnlichen Verbindungen gehören:

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium-4-methylbenzolsulfonat: Diese Verbindung besitzt eine ähnliche Benzothiazoliumstruktur, jedoch ohne die Naphtho-Einheit.

3-Methyl-2(3H)-benzothiazolon: Diese Verbindung ist ein einfacheres Benzothiazolium-Derivat ohne die zusätzliche Naphtho-Struktur.

Naphtho[2,1-d]thiazolium-Derivate: Diese Verbindungen haben ähnliche Naphtho-Strukturen, können sich aber in ihren Substituenten und ihren gesamten chemischen Eigenschaften unterscheiden.

Eigenschaften

CAS-Nummer |

84434-30-0 |

|---|---|

Molekularformel |

C29H27N2O3S3+ |

Molekulargewicht |

547.7 g/mol |

IUPAC-Name |

(2Z)-3-ethyl-2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]benzo[g][1,3]benzothiazole;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C22H19N2S2.C7H8O3S/c1-3-24-18-13-12-15-8-4-5-9-16(15)22(18)26-21(24)14-20-23(2)17-10-6-7-11-19(17)25-20;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1; |

InChI-Schlüssel |

NJFAXGXALHPHCH-UHFFFAOYSA-N |

Isomerische SMILES |

CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C\C4=[N+](C5=CC=CC=C5S4)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Kanonische SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC4=[N+](C5=CC=CC=C5S4)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)